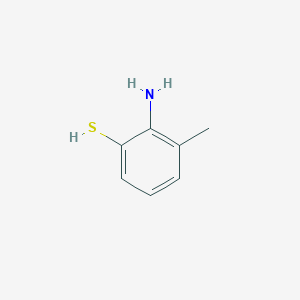

2-Amino-3-methylbenzenethiol

Descripción

Significance and Research Trajectory in Synthetic Organic Chemistry

The strategic placement of the amino and thiol groups on the aromatic ring makes 2-Amino-3-methylbenzenethiol a valuable precursor in various synthetic pathways. Its research trajectory is marked by its application in the construction of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science.

A notable synthesis method for this compound involves the chemical transformation of 2-Amino-4-methylbenzothiazole (B75042). chemicalbook.com One patented method describes a multi-step process starting from o-Toluidine (B26562) and Sodium Thiocyanate (B1210189). google.com This process involves the formation of N-o-tolyl thiocarbamide, followed by cyclization to 2-amino-4-methylbenzothiazole, and subsequent alkaline hydrolysis to yield the final product. google.com

The reactivity of this compound allows it to participate in reactions such as the Smiles rearrangement. For instance, it has been used in the synthesis of 3-Chloro-1-methyl-7-substituted phenothiazines. This reaction involves the condensation of 2-amino-5-chloro-3-methylbenzenethiol (B12845018) with o-halonitrobenzenes.

Interdisciplinary Relevance in Chemical and Biological Sciences

The applications of this compound and its derivatives extend beyond traditional organic synthesis, demonstrating significant interdisciplinary relevance.

In medicinal chemistry, this compound serves as an important intermediate. google.com For example, it is a starting material for the synthesis of various pharmaceutical drugs, including antihypertensive agents. lookchem.com The phenothiazine (B1677639) scaffold, which can be synthesized from derivatives of this compound, is known to possess a wide range of pharmacological activities and is found in several clinical drugs.

Furthermore, high-throughput transcriptomics (HTTr) data is available for this compound, which can be used to assess its bioactivity and potential toxicological profile at the cellular level. This type of data is crucial for the early-stage assessment of new chemical entities in drug discovery and environmental science. The presence of both amino and thiol functionalities also makes it a candidate for the development of dyes and agrochemicals. cymitquimica.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGUGVHXYPBPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506602 | |

| Record name | 2-Amino-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76462-17-4 | |

| Record name | 2-Amino-3-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-methylbenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Amino 3 Methylbenzenethiol

Established Synthetic Pathways

Several methods have been established for the synthesis of 2-Amino-3-methylbenzenethiol and related aminobenzenethiols. These pathways, while foundational, each present unique characteristics and challenges.

Routes via Ortho Toluidine and Sodium Thiocyanate (B1210189)

A common route to this compound begins with the reaction of o-toluidine (B26562) and sodium thiocyanate. google.com This method involves a multi-step process:

Formation of N-o-tolyl thiourea (B124793) : o-Toluidine reacts with sodium thiocyanate in the presence of hydrochloric acid and water under reflux conditions to produce N-o-tolyl thiourea. google.com

Cyclization to 2-amino-4-methylbenzothiazole (B75042) : The resulting N-o-tolyl thiourea is then treated with liquid bromine in a solvent like dichloromethane (B109758). This step leads to the formation of 2-amino-4-methylbenzothiazole. google.com

Hydrolysis to this compound : The final step is the hydrolysis of 2-amino-4-methylbenzothiazole using a strong base, such as a 25% sodium hydroxide (B78521) solution, to yield the target compound, this compound. google.com

A patent describes a specific example of this synthesis, starting with 10g of o-toluidine and 10.2g of sodium thiocyanate, ultimately yielding 2g of this compound. google.com

Hydrolytic Cleavage of Benzothiazoles and Related Cyclic Systems

The hydrolytic cleavage of a benzothiazole (B30560) ring is a widely utilized method for preparing 2-aminobenzenethiols. ijcrt.org This approach is particularly relevant for the synthesis of this compound, where 2-amino-4-methylbenzothiazole serves as the direct precursor. google.comchemicalbook.com The process typically involves heating the benzothiazole derivative with a strong alkaline solution, such as potassium hydroxide or sodium hydroxide. google.comijcrt.org For instance, heating 2-amino-6-methylbenzothiazole (B160888) with potassium hydroxide in water at 120°C for 24 hours, followed by neutralization, yields the corresponding aminobenzenethiol. rsc.org

This method's primary limitation arises when the para-position to the amino group in the starting aniline (B41778) is unsubstituted, which can lead to thiocyanogenation at both the ortho and para positions, complicating the reaction. ijcrt.org

Limitations and Challenges in Classical Synthesis Approaches (e.g., Herz Reaction for this compound)

The Herz reaction, a classical method for synthesizing 2-aminobenzenethiols, involves treating an arylamine with sulfur monochloride to form a thiazathiolium chloride (Herz compound), which is then hydrolyzed. ijcrt.org However, this reaction has significant limitations, particularly for anilines that are unsubstituted at the para-position. ijcrt.org In such cases, chlorination at the para-position occurs, leading to undesired byproducts. ijcrt.org

Specifically, attempts to synthesize this compound using the Herz reaction have been unsuccessful, instead yielding 2-amino-5-chloro-3-methylbenzenethiol (B12845018). ijcrt.org This is because the para-position to the amino group in the o-toluidine precursor is open, making it susceptible to chlorination by sulfur monochloride. ijcrt.org To successfully use the Herz reaction for preparing a specific 2-aminobenzenethiol, the para-position of the starting arylamine must be occupied by a group that is not easily replaced by a chloro group, such as methyl, methoxy, or bromo groups. ijcrt.org

Modified and Optimized Synthetic Strategies for 2-Aminobenzenethiols

To overcome the limitations of classical methods, various modified and optimized strategies for the synthesis of 2-aminobenzenethiols have been developed. These often focus on improving yields, reducing reaction times, and avoiding harsh conditions.

One modified approach involves a two-step synthesis that is more efficient than older, three-step methods. ijcrt.org This can include the synthesis of a 2-aminobenzothiazole (B30445) intermediate followed by its hydrolysis. ijcrt.org Another strategy is the reduction of bis-(o-nitrophenyl) disulfides, which are prepared from halonitrobenzenes and sodium polysulfide. The disulfide is then reduced using zinc and an acid to give the zinc salt of the 2-aminobenzenethiol. ijcrt.org

Modern synthetic methods also employ metal catalysts to facilitate the synthesis of benzothiazole precursors. For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles under mild conditions. organic-chemistry.org This method is notable for its tolerance of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org Other catalyst-free methods have also been developed, such as the reaction of 2-aminothiophenol (B119425) with aryl aldehydes in air and DMSO, which serves as both the oxidant and reaction medium. organic-chemistry.orgnih.gov

Precursor Compound Derivatization in the Synthesis of this compound

The derivatization of precursor compounds plays a crucial role in the synthesis of this compound. A key precursor is 2-amino-4-methylbenzothiazole, which is synthesized from o-toluidine. google.com

The synthesis of this benzothiazole precursor can be achieved through various methods. One common route is the reaction of a benzene (B151609) thiourea derivative with bromine and chloroform, followed by neutralization. ijcrt.org Another approach involves the reaction of cyclohexanone (B45756) with thiourea and iodine. ijcrt.org More recently, copper and palladium-catalyzed intramolecular C-S bond formation has been used to prepare 2-aminobenzothiazoles. ijcrt.org

Once the 2-amino-4-methylbenzothiazole is obtained, its hydrolytic cleavage, as discussed in section 2.1.2, yields this compound. google.comrsc.org The efficiency of this final step is dependent on the reaction conditions, such as the concentration of the base and the reaction temperature.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis, including that of this compound and its precursors. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. rsc.orgacs.org

For the synthesis of aminothiols and their benzothiazole precursors, several greener approaches have been explored:

Use of Water as a Solvent : Some synthetic methods for benzothiazoles have been adapted to use water as the reaction medium, which is a significant improvement over traditional organic solvents. researchgate.net

Catalyst-Free Reactions : The development of catalyst-free reactions, such as the condensation of 2-aminothiophenols with aldehydes in DMSO, eliminates the need for potentially toxic metal catalysts. nih.gov

One-Pot Syntheses : Multi-component, one-pot reactions are inherently more sustainable as they reduce the number of steps, minimize waste, and save time and energy. clockss.orgresearchgate.netresearchgate.net

Use of Greener Catalysts : When catalysts are necessary, research is focused on using more benign and recyclable options. For example, iron-catalyzed reactions are being explored as iron is an abundant and less toxic metal. clockss.org The use of heterogeneous catalysts that can be easily recovered and reused also contributes to a more sustainable process. mdpi.com

Microwave-Assisted Synthesis : Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency compared to conventional heating. acs.org

While specific studies focusing solely on the green synthesis of this compound are not extensively documented, the principles and methods being developed for the synthesis of related aminothiols and benzothiazoles are directly applicable and represent the future direction of research in this area. rsc.orgmdpi.comscirp.orgresearchgate.netacs.orgscispace.comwjgnet.comrsc.org

Catalytic and Metal-Free Synthetic Methodologies

The available research points towards metal-free methodologies for the synthesis of this compound. These methods typically involve a sequence of reactions starting from readily available aromatic amines.

A prominent metal-free synthesis route begins with o-toluidine and sodium thiocyanate. google.com The process involves three main stages, as detailed in the table below.

| Step | Reactants | Reagents & Conditions | Product |

| 1 | o-Toluidine, Sodium Thiocyanate | Water, Concentrated Hydrochloric Acid; Reflux | N-o-tolyl thiocarbamide |

| 2 | N-o-tolyl thiocarbamide | Liquid Bromine, Dichloromethane; -5°C then reflux | 2-amino-4-methylbenzothiazole |

| 3 | 2-amino-4-methylbenzothiazole | 25% Sodium Hydroxide Solution; followed by acidification | This compound |

Table 1: Multi-step metal-free synthesis of this compound. google.com

The initial step involves the reaction of o-toluidine with sodium thiocyanate in an acidic aqueous solution under reflux for 12 hours to produce N-o-tolyl thiocarbamide. google.com In the second step, this intermediate is dissolved in dichloromethane and treated with liquid bromine at low temperatures, followed by reflux to induce cyclization into 2-amino-4-methylbenzothiazole. google.com The final step is the basic hydrolysis of the benzothiazole intermediate. This is achieved by reacting it with a 25% sodium hydroxide solution, which cleaves the thiazole (B1198619) ring to form the sodium salt of the target thiol. google.com Subsequent careful neutralization with an acid, such as hydrochloric acid, to a weakly alkaline pH yields the pure this compound, which can then be extracted. google.com

An alternative, focused method involves the direct hydrolysis of 2-amino-4-methylbenzothiazole. researchgate.net This precursor is heated to 180°C overnight with sodium hydroxide in a mixture of ethylene (B1197577) glycol and water (9:1 v/v). researchgate.net This process generates the reactive this compound, which can be used directly in subsequent one-pot reactions. researchgate.net

It is important to note that some common synthetic methods for aminothiophenols are not suitable for this specific compound. For instance, the Herz reaction, when applied to o-toluidine, fails to produce this compound. Instead, it results in the formation of the chlorinated by-product, 2-amino-5-chloro-3-methylbenzenethiol, highlighting a significant limitation of this method for this particular isomer. ijcrt.org

Chemical Reactivity and Transformation Pathways of 2 Amino 3 Methylbenzenethiol

Reactions Involving the Thiol Group

The thiol (-SH) group in 2-amino-3-methylbenzenethiol is a primary site of reactivity, readily undergoing oxidation and participating in nucleophilic reactions.

Oxidative Transformations and Disulfide Formation

Thiols are susceptible to oxidation, and this compound is no exception. Under oxidative conditions, it can be transformed into its corresponding disulfide, bis(2-amino-3-methylphenyl) disulfide. This reaction is a common pathway for thiols and can be achieved using various oxidizing agents. For instance, in situ generated superoxide (B77818) ions can facilitate the oxidative transformation of thiols to their corresponding disulfides. Similarly, iodine can oxidize thiophenol to diphenyl disulfide. rsc.org The formation of a disulfide bond is a key step in certain synthetic routes, and the resulting disulfide can itself be a precursor for further transformations. For example, the oxidation of 2-amino-5-bromo-3-methylbenzenethiol to its disulfide is a proposed intermediate step in the one-pot synthesis of 4H-1,4-benzothiazines.

The oxidation of the thiol group can also be part of a more complex reaction sequence. For instance, the condensation and oxidative cyclization of 2-amino-3-methylbenzenethiols with compounds containing an active methylene (B1212753) group in dimethyl sulfoxide (B87167) leads to the formation of 4H-1,4-benzothiazines. researchgate.net This reaction proceeds through the formation of an intermediate enaminoketone. researchgate.net

| Reactant(s) | Oxidizing Agent/Catalyst | Product | Reference(s) |

| This compound | Superoxide ion | bis(2-amino-3-methylphenyl) disulfide | |

| Thiophenol | Iodine | Diphenyl disulfide | rsc.org |

| 2-Amino-5-bromo-3-methylbenzenethiol | Dimethyl sulfoxide (oxidative cyclization) | 4H-1,4-benzothiazines | |

| 2-Amino-3-methylbenzenethiols, Active methylene compounds | Dimethyl sulfoxide (oxidative cyclization) | 3,5-dimethyl/3,7-dimethyl-4H-1,4-benzothiazines | researchgate.net |

Nucleophilic Addition and Substitution Reactions at the Thiol Moiety

The thiol group of this compound is a potent nucleophile and can participate in various addition and substitution reactions. It can attack electrophilic centers, leading to the formation of new carbon-sulfur bonds. This reactivity is fundamental to its use as a building block in organic synthesis.

A key example of its nucleophilic character is its condensation with carbonyl compounds. The reaction of this compound with carbonyl-containing reagents involves the nucleophilic attack of the thiol group on the carbonyl carbon. This is often followed by an intramolecular cyclization to form heterocyclic rings like benzothiazoles. Similarly, it can condense with β-diketones or β-ketoesters to form 4H-1,4-benzothiazines.

Furthermore, the thiol group can participate in nucleophilic substitution reactions. For instance, the condensation of 2-amino-5-chloro-3-methylbenzenethiol (B12845018) with o-halonitrobenzenes proceeds via nucleophilic attack of the thiol, leading to the formation of diphenyl sulfides. d-nb.info These diphenyl sulfides can then undergo further transformations, such as the Smiles rearrangement, to yield phenothiazines. d-nb.inforesearchgate.net

| Electrophile | Reaction Type | Product | Reference(s) |

| Carbonyl compounds | Nucleophilic addition, Cyclocondensation | Benzothiazoles | |

| β-Diketones/β-Ketoesters | Condensation | 4H-1,4-benzothiazines | |

| o-Halonitrobenzenes | Nucleophilic substitution | Diphenyl sulfides | d-nb.info |

Reactions Involving the Amino Group

The amino (-NH2) group of this compound provides another reactive site, enabling condensation, amination, and alkylation reactions.

Condensation Reactions, including Schiff Base Formation

The amino group readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is a fundamental transformation in organic chemistry and is characterized by the formation of a carbon-nitrogen double bond. japsonline.com The formation of Schiff bases from this compound or its derivatives is a key step in the synthesis of various heterocyclic systems. researchgate.net For example, in the synthesis of 4H-1,4-benzothiazines, the reaction is believed to proceed through the formation of an intermediate enaminoketone, which arises from the condensation of the amino group with a β-diketone or β-ketoester. researchgate.net

Amination and Alkylation Reactions

The amino group can undergo alkylation reactions, where one or both hydrogen atoms are replaced by an alkyl group. This can be achieved using various alkylating agents. For instance, benzene (B151609) thiol derivatives can be alkylated with formaldehyde (B43269) and dimethylamine (B145610) under acidic conditions in a process analogous to the Mannich reaction. While not a direct reaction of the amino group of this compound, this illustrates a common transformation for related compounds. Friedel-Crafts alkylation can also be used to introduce alkyl groups onto an aromatic ring, although this method may lead to multiple substitutions. chemguide.co.uk

Cyclization Reactions and Formation of Heterocyclic Ring Systems

The dual functionality of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic ring systems through cyclization reactions. These reactions often involve the participation of both the amino and thiol groups.

A prominent example is the synthesis of benzothiazoles. The cyclocondensation of this compound with carbonyl-containing reagents leads to the formation of the benzothiazole (B30560) ring system. The reaction initiates with the nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular cyclization involving the amino group.

Furthermore, this compound is a key starting material for the synthesis of phenothiazines, which are compounds with significant pharmacological activities. d-nb.info The synthesis of 3-chloro-1-methyl-7-substituted phenothiazines has been achieved through the Smiles rearrangement of diphenyl sulfides, which are prepared by the condensation of 2-amino-5-chloro-3-methylbenzenethiol with o-halonitrobenzenes. d-nb.info Similarly, substituted 1-nitrophenothiazines can be synthesized via the Smiles rearrangement in situ, involving the condensation of 3-methyl-2-aminobenzenethiol with reactive o-halonitrobenzenes. lookchem.com

The condensation and oxidative cyclization of 2-amino-3-methylbenzenethiols with compounds containing an active methylene group is a direct route to 4H-1,4-benzothiazines. researchgate.net This one-pot reaction highlights the utility of this compound in efficiently constructing complex heterocyclic frameworks. researchgate.net

| Heterocyclic System | Reaction Type | Key Reactants | Reference(s) |

| Benzothiazoles | Cyclocondensation | Carbonyl compounds | |

| Phenothiazines | Condensation, Smiles Rearrangement | o-Halonitrobenzenes | d-nb.infolookchem.com |

| 4H-1,4-Benzothiazines | Condensation, Oxidative Cyclization | Active methylene compounds (e.g., β-diketones) | researchgate.net |

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives from this compound is a well-established transformation. This process typically involves the condensation of the aminothiophenol with a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives. ekb.eg

A common method involves the reaction of this compound with aldehydes or ketones, followed by cyclization. The reaction is believed to proceed through the initial formation of a Schiff base (an imine) between the amino group of the aminothiophenol and the carbonyl group of the aldehyde or ketone. This is followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the formation of a thiazoline (B8809763) ring. Subsequent oxidation or aromatization then yields the final benzothiazole product. ekb.eg

Alternatively, direct condensation with carboxylic acids or their derivatives (like acid chlorides or esters) can also be employed. In these cases, the amino group typically forms an amide linkage first, followed by a cyclization involving the thiol group to form the thiazole (B1198619) ring. Various catalysts and reaction conditions have been explored to optimize the synthesis of benzothiazole derivatives, including the use of solid supports like ZnO-beta zeolite, which offers advantages such as high yields and catalyst reusability. ekb.eg

The table below summarizes some common reagents and conditions used for the synthesis of benzothiazole derivatives from 2-aminothiophenols.

| Reagent | Catalyst/Conditions | Product Type |

| Aldehydes | ZnO-beta zeolite | 2-Substituted benzothiazoles |

| Carboxylic Acids | Polyphosphoric acid (PPA), heat | 2-Substituted benzothiazoles |

| Orthoesters | Bismuth(III) trifluoroacetate (B77799) (Bi(TFA)3), room temp. | 2-Substituted benzothiazoles |

| Isothiocyanates | NaI/NaCl, aqueous ethanol (B145695), room temp. | 2-Aminobenzothiazole (B30445) derivatives |

Formation of Phenothiazine (B1677639) Systems via Smiles Rearrangement and Analogous Condensations

This compound is a key starting material for the synthesis of phenothiazine derivatives, often through a strategic pathway involving the Smiles rearrangement. d-nb.infod-nb.info This intramolecular nucleophilic aromatic substitution reaction is a powerful tool for constructing the phenothiazine core.

The general approach involves the initial condensation of this compound with a suitably substituted o-halonitrobenzene. d-nb.infod-nb.info This condensation reaction forms a diphenyl sulfide (B99878) intermediate. For the Smiles rearrangement to proceed, the amino group of the this compound moiety is often protected, for instance, by formylation with formic acid to yield a formamido group. d-nb.infod-nb.info

Treatment of this N-formylated diphenyl sulfide with a base, such as alcoholic potassium hydroxide (B78521), induces the Smiles rearrangement. d-nb.info In this step, the nucleophilic nitrogen of the formamido group attacks the carbon atom of the nitro-activated ring, leading to the displacement of the sulfide linkage and the formation of a new C-N bond. Subsequent cyclization and loss of the formyl group and a nitro group (as nitrous acid) results in the formation of the tricyclic phenothiazine skeleton. clockss.org

In certain cases, when the o-halonitrobenzene contains highly activating groups (such as two nitro groups ortho to the halogen), the Smiles rearrangement and subsequent cyclization can occur in situ upon condensation with this compound, without the need for isolating the intermediate diphenyl sulfide. d-nb.infod-nb.info

The table below outlines the key steps in the synthesis of phenothiazines from this compound via the Smiles rearrangement.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Condensation | This compound, o-Halonitrobenzene | Ethanolic sodium acetate | 2-Amino-2'-nitrodiphenyl sulfide derivative |

| 2. Formylation | 2-Amino-2'-nitrodiphenyl sulfide derivative | 90% Formic acid, reflux | 2-Formamido-2'-nitrodiphenyl sulfide derivative |

| 3. Smiles Rearrangement & Cyclization | 2-Formamido-2'-nitrodiphenyl sulfide derivative | Alcoholic potassium hydroxide | Substituted phenothiazine |

Construction of 4H-1,4-Benzothiazines

The synthesis of 4H-1,4-benzothiazines from this compound provides a facile route to this important class of heterocyclic compounds, which are structurally related to phenothiazines. A common and efficient method for this transformation is the one-pot condensation and oxidative cyclization of this compound with β-dicarbonyl compounds, such as β-diketones or β-ketoesters. researchgate.net

This reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO), which also facilitates the oxidation step. researchgate.net The proposed mechanism involves the initial formation of an enaminoketone intermediate through the condensation of the amino group of the aminothiophenol with one of the carbonyl groups of the β-dicarbonyl compound. Under the reaction conditions, the this compound can be readily oxidized to its corresponding disulfide. This disulfide then undergoes intramolecular cyclization, driven by the nucleophilic attack of the enaminoketone system, which leads to the scission of the sulfur-sulfur bond and the formation of the 4H-1,4-benzothiazine ring system.

Microwave-assisted synthesis under solvent-free conditions has also been developed as an efficient and environmentally benign alternative for the preparation of 4H-1,4-benzothiazines. asianpubs.org

The table below provides examples of β-dicarbonyl compounds used in the synthesis of 4H-1,4-benzothiazines from 2-aminobenzenethiols.

| β-Dicarbonyl Compound | Solvent/Conditions | Product |

| β-Diketones | Dimethyl sulfoxide (DMSO), reflux | 2,3-Disubstituted-4H-1,4-benzothiazines |

| β-Ketoesters | Dimethyl sulfoxide (DMSO), reflux | 2-Substituted-3-carbalkoxy-4H-1,4-benzothiazines |

| β-Diketones/β-Ketoesters | Microwave irradiation, solvent-free, hydrazine (B178648) hydrate (B1144303) (catalyst) | Substituted 4H-1,4-benzothiazines |

Derivatization into Other Fused Heterocyclic Scaffolds (e.g., Thienopyridines, Aminobenzimidazoles as related chemical systems)

The reactivity of this compound is not limited to the formation of benzothiazoles and their larger ring analogues. The strategic placement of the amino and thiol groups allows for its use as a building block for a variety of other fused heterocyclic systems. While direct synthesis of thienopyridines from this compound is less commonly reported, the analogous reactivity of related aminothiophenols and aminopyridines provides a basis for potential synthetic routes.

For instance, the synthesis of imidazo[1,2-a]pyridines, a related bicyclic system, often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. sci-hub.seacs.org This proceeds via an initial N-alkylation followed by an intramolecular condensation to form the fused imidazole (B134444) ring. sci-hub.se By analogy, one could envision similar strategies employing derivatives of this compound to construct novel fused thieno- and pyridyl-containing scaffolds.

A more directly related transformation is the synthesis of aminobenzimidazole derivatives. The general synthesis of 2-aminobenzimidazoles involves the cyclization of an N-(o-aminophenyl)thiourea. google.com This precursor can be prepared from the corresponding o-phenylenediamine. For example, reacting N-(2-amino-3-methylphenyl)thiourea with mercuric oxide leads to the formation of 2-amino-4-methylbenzimidazole. google.com The synthesis of 2-aminobenzimidazole (B67599) derivatives can also be achieved through the cyclodesulfurization of a pre-formed thiourea (B124793) using various reagents like iodoacetic acid, which offers a milder alternative to heavy metal catalysts. symbiosisonlinepublishing.com

The table below lists some examples of fused heterocyclic systems that can be synthesized from precursors structurally related to this compound.

| Heterocyclic System | General Precursors | Key Reaction Type |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine, α-Haloketone | Condensation/Intramolecular Cyclization |

| 2-Aminobenzimidazoles | o-Phenylenediamine, Thiourea derivative | Cyclodesulfurization |

| Thiazoles | Thioamide, α-Haloketone (Hantzsch synthesis) | Cyclocondensation |

Diverse Functionalization and Derivatization Strategies of the Benzene Ring

The benzene ring of this compound is amenable to various functionalization and derivatization strategies, primarily through electrophilic aromatic substitution reactions. libretexts.org The amino (-NH2) and methyl (-CH3) groups already present on the ring are ortho-, para-directing and activating groups, while the thiol (-SH) group is also ortho-, para-directing and activating. The combined effect of these substituents influences the position of further substitution on the aromatic ring.

Electrophilic aromatic substitution is a fundamental reaction type for benzene and its derivatives. rsc.org The general mechanism involves an initial attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. libretexts.orgmasterorganicchemistry.com This is typically the slow, rate-determining step. In a subsequent fast step, a proton is removed from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. libretexts.orgmasterorganicchemistry.com

Common electrophilic substitution reactions that can be applied to the benzene ring of this compound and its derivatives include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the ring, typically using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

The regioselectivity of these reactions on the this compound ring will be governed by the directing effects of the existing substituents. The powerful activating and directing influence of the amino group, in particular, will strongly favor substitution at the positions ortho and para to it. Given that the para position (position 5) is unsubstituted, it is a likely site for electrophilic attack.

The table below summarizes common electrophilic aromatic substitution reactions applicable to benzene derivatives.

| Reaction | Electrophile (E+) | Reagents | Product |

| Halogenation | Br+, Cl+ | Br2/FeBr3 or Cl2/AlCl3 | Halogenated benzene derivative |

| Nitration | NO2+ | Conc. HNO3, Conc. H2SO4 | Nitrobenzene derivative |

| Sulfonation | SO3 | Fuming H2SO4 | Benzenesulfonic acid derivative |

| Friedel-Crafts Alkylation | R+ | R-Cl, AlCl3 | Alkylbenzene derivative |

| Friedel-Crafts Acylation | R-C=O+ | R-COCl, AlCl3 | Acylbenzene derivative |

Coordination Chemistry and Ligand Design Based on 2 Amino 3 Methylbenzenethiol

Ligand Properties and Coordination Modes of 2-Amino-3-methylbenzenethiol and its Derivatives

This compound is a versatile ligand in coordination chemistry, primarily due to the presence of two key functional groups: an amino (-NH2) group and a thiol (-SH) group. These moieties, along with the steric and electronic influence of the methyl group, dictate its coordination behavior with various metal ions.

Role of Amino and Thiol Moieties in Metal Chelation

The amino and thiol groups are the primary sites of interaction with metal ions, acting as Lewis bases by donating their lone pairs of electrons. The thiol group, also known as a sulfhydryl group, can deprotonate to form a thiolate, which is a soft donor and readily coordinates to soft metal ions. researchgate.netwikipedia.org The amino group, a harder donor, can also coordinate to metal ions. This dual functionality allows this compound to act as a bidentate ligand, forming stable chelate rings with a metal center. The ability of the thiol group to form strong covalent bonds with metals and the amino group's capacity for hydrogen bonding contribute to the stability of the resulting complexes.

Derivatives of this compound, such as Schiff bases formed by the condensation of the amino group with aldehydes or ketones, introduce an imine (-C=N-) nitrogen as an additional coordination site. This often leads to the formation of tetradentate ligands that can form highly stable complexes with various geometries. grafiati.com

Influence of Steric and Electronic Factors on Coordination Behavior

The coordination behavior of this compound is significantly influenced by both steric and electronic factors. acs.orgnih.gov

Steric Factors: The methyl group at the 3-position of the benzene (B151609) ring introduces steric hindrance, which can affect the geometry of the resulting metal complexes. mdpi.com This steric bulk can influence the arrangement of ligands around the metal center, potentially leading to distorted geometries. mdpi.com For instance, steric repulsion between the methyl group and other ligands can dictate the adoption of a cis or trans arrangement. mdpi.comhhu.de

Electronic Factors: The electronic properties of the benzene ring and the substituents attached to it also play a crucial role. The amino group is an electron-donating group, which increases the electron density on the aromatic ring and can influence the reactivity of the thiol group. In derivatives, the electronic nature of substituents on the Schiff base portion can modulate the donor strength of the coordinating atoms and, consequently, the stability and properties of the metal complexes. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Transition Metal Complexes (e.g., Ni(II), Zn(II), Cu(II), Ag(I), Mo(VI), Mn(II/III), Pd(II))

A variety of transition metal complexes of this compound and its derivatives have been synthesized and studied. The general approach involves reacting the ligand with metal salts like chlorides, nitrates, or acetates in solvents such as ethanol (B145695) or methanol. academie-sciences.frnih.govorientjchem.org

Ni(II), Zn(II), and Cu(II) Complexes: These complexes are commonly prepared by reacting the ligand with the corresponding metal(II) salts. hhu.deresearchgate.net Depending on the ligand-to-metal ratio and the specific derivative used, these complexes can adopt various geometries, including square planar, tetrahedral, or octahedral. researchgate.net For instance, Schiff base complexes of these metals have been widely reported. grafiati.com

Ag(I) Complexes: Silver(I) complexes have been synthesized, often resulting in polymeric structures where the ligand bridges between metal centers. mdpi.com

Mo(VI) Complexes: Dioxomolybdenum(VI) complexes with Schiff base derivatives of aminophenols have been prepared, suggesting the potential for similar complexation with this compound derivatives. orientjchem.org

Mn(II/III) Complexes: Manganese complexes in both +2 and +3 oxidation states have been synthesized with related Schiff base ligands, indicating that this compound derivatives can also stabilize different oxidation states of manganese. grafiati.com

Pd(II) Complexes: Palladium(II) complexes, including those with pincer-type ligands derived from related thioethers, have been synthesized and characterized. nih.govresearchgate.net These complexes are often square planar. researchgate.net

The table below summarizes the preparation of some transition metal complexes with ligands related to this compound.

| Metal Ion | Ligand Type | Synthetic Method | Reference |

| Ni(II), Zn(II) | Schiff Base | Condensation followed by reaction with metal salts | researchgate.net |

| Cu(II), Zn(II) | Tetradentate Schiff Base | Reaction of diamine with 2-hydroxy-1-naphthaldehyde (B42665) and then with metal(II) salts | hhu.de |

| Ag(I) | 2-Amino-3-methylpyridine | Reaction with AgNO3 | mdpi.com |

| Mo(VI) | Macrocyclic Schiff Base | Metal template cyclization | orientjchem.org |

| Mn(II) | Schiff Base | Reaction of Schiff base with manganese nitrate | grafiati.com |

| Pd(II) | Thioether-pyridine | Reaction of 2,6-bis(chloromethyl)pyridine (B1207206) with 4-methylbenzenethiol (B89573) followed by reaction with Pd(OAc)2 or PdCl2 | nih.gov |

Spectroscopic Investigations of Coordination Compounds (IR, UV-Vis, NMR, Mass Spectrometry)

A combination of spectroscopic techniques is employed to characterize the coordination compounds of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the stretching frequencies of the N-H (amino) and S-H (thiol) bonds upon complexation indicates their involvement in bonding to the metal ion. mdpi.comresearchgate.net In Schiff base complexes, a shift in the C=N (imine) stretching frequency is also observed. academie-sciences.fr The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complexes and helps in determining their geometry. The spectra of the complexes typically show shifts in the intra-ligand transition bands (π→π* and n→π*) compared to the free ligand, confirming coordination. researchgate.net The appearance of new bands in the visible region, corresponding to d-d transitions, is indicative of the geometry around the metal center (e.g., octahedral or tetrahedral for Ni(II) complexes). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the ligands and their diamagnetic metal complexes (e.g., Zn(II), Pd(II)). nih.govcsic.es Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide evidence of bonding. hhu.de

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized complexes and to study their fragmentation patterns. csic.es

The following table presents typical spectroscopic data for metal complexes of ligands analogous to this compound.

| Spectroscopic Technique | Key Observations | Inferences |

| IR Spectroscopy | Shift in ν(N-H), ν(S-H), and ν(C=N) bands. Appearance of new ν(M-N) and ν(M-S) bands. | Coordination of amino, thiol/thiolate, and imine groups to the metal ion. |

| UV-Vis Spectroscopy | Shift in intra-ligand bands (π→π, n→π). Appearance of d-d transition bands. | Confirmation of ligand coordination. Information about the geometry of the complex. |

| NMR Spectroscopy | Changes in chemical shifts of protons and carbons near coordination sites. | Elucidation of the structure of diamagnetic complexes. |

| Mass Spectrometry | Molecular ion peak corresponding to the complex. | Confirmation of the molecular formula of the complex. |

Structural Elucidation of Metal Complexes

For complexes of this compound and its derivatives, X-ray crystallography has confirmed various coordination geometries. For example, distorted trigonal geometry has been observed for an Ag(I) complex with a related aminopyridine ligand. mdpi.com Octahedral and square planar geometries are common for Ni(II) and Cu(II) complexes with Schiff base ligands. Zinc(II) complexes often exhibit tetrahedral or distorted square-pyramidal geometries. hhu.dersc.org The structural analysis also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of the molecules in the crystal lattice. hhu.de

Single Crystal X-ray Diffraction Studies

While specific SC-XRD studies on complexes derived directly from this compound are not widely available in the surveyed literature, extensive research has been conducted on closely related analogues, such as Schiff base ligands formed from the condensation of 2-aminothiophenol (B119425). In one such study, a Schiff base ligand was synthesized from 2-aminothiophenol and 2-hydroxy-5-methyl benzaldehyde. researchgate.net Interestingly, the X-ray structure determination of the ligand in its crystalline form revealed that the thiol (-SH) groups had undergone oxidation to form a disulfide (S-S) bond, resulting in a new double Schiff base ligand. researchgate.net

The crystallographic data obtained from such studies are crucial for understanding the structural intricacies of the molecule. Key parameters determined include the crystal system, space group, and unit cell dimensions.

Table 1: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z | 4 |

This table presents example data for a synthesized heterocyclic molecule to illustrate the parameters obtained from single-crystal X-ray diffraction analysis. mdpi.com

Analysis of Coordination Geometry and Bonding Parameters

The analysis of coordination geometry and bonding parameters, derived from SC-XRD data, is fundamental to understanding the nature of the metal-ligand interaction. In complexes formed with ligands analogous to this compound, such as tridentate Schiff bases derived from 2-aminothiophenol, coordination to metal ions like zinc(II), copper(II), and nickel(II) typically occurs through the nitrogen, sulfur, and oxygen donor atoms (NSO). researchgate.net

The geometry adopted by the central metal ion is dictated by its nature, oxidation state, and the steric and electronic properties of the ligand. For instance, Ni(II) and Cu(II) ions in complexes with tetradentate Schiff base ligands often adopt a distorted square planar geometry. researchgate.net In other cases, depending on the ligand and the presence of co-ligands like water or chloride ions, a six-coordinate distorted octahedral geometry can be observed. academie-sciences.fr

Bonding parameters, specifically metal-ligand bond lengths and angles, provide quantitative insight into the strength and nature of the coordination bonds. acs.org For example, in a distorted square planar nickel(II) complex, the Ni-O and Ni-N bond distances are typically around 1.83 Å and 1.89 Å, respectively. researchgate.net The sum of bond angles around the metal center in a perfectly planar geometry would be 360°. nih.gov Deviations from ideal geometries, such as the distortion in a square pyramidal copper(II) complex, are reflected in the variance of the bond angles around the central metal. acs.org

Table 2: Selected Bond Lengths and Angles for a Representative Copper(II) Complex

| Bond | Length (Å) | Bond Angle | Angle (°) |

|---|---|---|---|

| Cu-O1 | 1.945(2) | O1-Cu-N1 | 91.54(10) |

| Cu-N1 | 1.998(3) | O1-Cu-O4 | 88.98(9) |

| Cu-O4 | 1.956(2) | N1-Cu-O2 | 89.91(10) |

| Cu-O2 | 2.261(2) | O4-Cu-O2 | 93.30(9) |

Data derived from a representative copper carboxylate complex to illustrate typical bonding parameters. acs.org

Computational and Theoretical Studies of Coordination Complexes (e.g., DFT, HOMO-LUMO analysis)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the electronic structure and properties of coordination complexes. researchgate.netmdpi.com DFT calculations are used to optimize the geometries of molecules, predict their spectroscopic properties, and analyze the nature of chemical bonding, offering insights that complement experimental data. researchgate.netresearchgate.net For Schiff base complexes of 2-aminothiophenol analogues, DFT calculations have been performed at levels like B3LYP/6-31G(d,p) to determine their optimized structures. researchgate.net

A key component of these theoretical studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). csic.es The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. elixirpublishers.com

A small energy gap generally implies high chemical reactivity, greater polarizability, and lower stability. csic.esnih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. csic.es This analysis is crucial for predicting the reactivity of complexes and designing new materials with specific electronic properties. mdpi.com Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from HOMO and LUMO energies. csic.es

Table 3: Representative Frontier Molecular Orbital Data

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound A | -6.25 | -1.96 | 4.29 |

| Compound B | -6.48 | -1.82 | 4.66 |

| Compound C | -6.31 | -2.22 | 4.09 |

This table shows representative data illustrating how HOMO, LUMO, and energy gap values are reported in computational studies. A smaller ΔE value indicates higher reactivity. csic.esmdpi.com

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and other nuclei)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For aminobenzenethiols, characteristic signals are expected for the amine (NH₂), thiol (SH), methyl (CH₃), and aromatic (Ar-H) protons. In a study of the related isomer, 2-amino-5-methylbenzenethiol, the ¹H NMR spectrum, recorded in DMSO-d₆, showed distinct peaks corresponding to its structure. rsc.org The amine protons (NH₂) typically appear as a broad singlet, while the thiol proton (SH) also presents as a singlet. ijcrt.org The methyl group protons give a sharp singlet, and the aromatic protons appear as multiplets in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. rsc.orgijcrt.org

¹³C NMR: Carbon-13 NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For 2-amino-5-methylbenzenethiol, the spectrum shows signals for the methyl carbon, and the six aromatic carbons. rsc.org The carbons bonded to the amino and thiol groups (C-NH₂ and C-SH) are particularly informative, with their chemical shifts influenced by the electron-donating and withdrawing effects of these substituents.

Interactive Data Table: NMR Data for 2-Amino-5-methylbenzenethiol (Analogue) rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.92 | d | Ar-H |

| ¹H | 6.81 | s | Ar-H |

| ¹H | 6.65 | d | Ar-H |

| ¹H | 5.22 | s | NH₂ |

| ¹H | 2.05 | s | CH₃ |

| ¹³C | 147.84 | - | C-NH₂ |

| ¹³C | 136.08 | - | Ar-C |

| ¹³C | 132.35 | - | Ar-C |

| ¹³C | 125.02 | - | Ar-C |

| ¹³C | 117.12 | - | Ar-C |

| ¹³C | 115.36 | - | C-SH |

| ¹³C | 20.13 | - | CH₃ |

Note: Data recorded in DMSO-d₆. Chemical shifts are referenced to the solvent peak. 'd' denotes a doublet, 's' denotes a singlet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

For aminobenzenethiols, the IR spectrum provides clear evidence for the key functional groups. ijcrt.org

N-H Stretching: The primary amine group (NH₂) typically shows two characteristic sharp bands corresponding to asymmetric and symmetric stretching vibrations. ijcrt.org

S-H Stretching: The thiol group (S-H) gives rise to a weak, but sharp, absorption band. ijcrt.org

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers slightly higher than 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹. vscht.cz

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1600-1400 cm⁻¹ region. vscht.cz

These characteristic absorptions are crucial for confirming the presence of the amino and thiol moieties on the methyl-substituted benzene ring. researchgate.net

Interactive Data Table: Characteristic IR Absorptions for Substituted 2-Aminobenzenethiols ijcrt.org

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3450 - 3240 | Sharp, Medium |

| Thiol (S-H) | Stretch | 2530 - 2450 | Weak |

| Aromatic (C-H) | Stretch | > 3000 | Medium |

| Aliphatic (C-H) | Stretch | < 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. upi.edu The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

The UV-Vis spectrum of an aromatic compound like 2-Amino-3-methylbenzenethiol is expected to show absorptions due to π → π* transitions within the benzene ring. uzh.ch The presence of the amino and thiol substituents, which act as auxochromes, can shift these absorptions to longer wavelengths (a bathochromic or red shift) and increase their intensity. upi.edu Furthermore, n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms may also be observed, typically as lower intensity bands at longer wavelengths. upi.eduuzh.ch The electronic transitions are influenced by the molecular structure and the solvent used for analysis. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. chemguide.co.uksavemyexams.com

In the mass spectrum of this compound, the peak with the highest m/z value would correspond to the molecular ion (M⁺), confirming the molecular weight of the compound. savemyexams.com The high-energy ionization process causes the molecular ion to break into smaller, characteristic fragments. Common fragmentation pathways for this molecule would include:

Loss of a hydrogen atom from the thiol or amine group.

Loss of a methyl radical (CH₃).

Cleavage of the C-S or C-N bonds.

The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound. chemguide.co.uklibretexts.org Studies on phenothiazines derived from related aminobenzenethiols have utilized mass spectrometry to confirm their complex structures.

X-ray Diffraction (XRD) for Crystalline Structure Determination (Single Crystal and Powder)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Single Crystal XRD: If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. iucr.orgmdpi.com This yields an unambiguous confirmation of the molecular structure and its conformation.

Powder XRD (PXRD): This technique is used for the analysis of polycrystalline materials. It provides information about the crystal system, lattice parameters, and phase purity of a synthesized compound. rsc.org While not providing the detailed atomic coordinates of a single crystal analysis, it is a valuable tool for characterizing the bulk material.

While a crystal structure for this compound itself is not readily found in open literature, XRD studies on closely related molecules, such as metal complexes of 2-amino-3-methylpyridine, demonstrate the power of this technique in elucidating detailed solid-state structures. researchgate.net

Complementary Analytical Techniques

In addition to the primary spectroscopic methods, other analytical techniques provide valuable information for a comprehensive characterization.

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) are used to study the thermal stability of a compound by measuring its change in mass as a function of temperature. rsc.orgresearchgate.net This can reveal decomposition temperatures and the presence of solvated molecules.

Molar Conductivity: For coordination complexes derived from this compound, molar conductivity measurements in solution can help determine whether the complexes are electrolytes or non-electrolytes, providing insight into their coordination sphere. grafiati.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimental values are compared with the calculated theoretical values to confirm the empirical and molecular formula of the synthesized compound. researchgate.net

These complementary methods, when used in conjunction with spectroscopic data, provide a complete and robust characterization of this compound and its derivatives.

Theoretical and Computational Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit in an approximate form for complex systems. Among these methods, Density Functional Theory (DFT) has become a mainstay for its balance of accuracy and computational cost, making it ideal for studying aromatic compounds. researchgate.netacs.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. researchgate.net Studies on related aromatic amines and thiols demonstrate that DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately model molecular geometry and electronic properties. irjweb.commdpi.comnih.gov

For 2-Amino-3-methylbenzenethiol, DFT calculations would reveal the distribution of electron density across the molecule. The amino (-NH2) and thiol (-SH) groups, being electron-donating, and the methyl (-CH3) group, with its inductive effect, would influence the aromatic ring's electron density. This distribution is key to understanding the molecule's reactivity. For instance, calculations on the isomeric 4-Amino-3-methylbenzene-1-thiol have used DFT to calculate Fukui indices, which help identify the most probable sites for nucleophilic and electrophilic attack. The amino group is a strong activating group, directing electrophilic substitution to ortho and para positions. However, in this molecule, these positions are already substituted, suggesting that its reactivity pattern will be complex and influenced by the interplay of all three functional groups. DFT provides a means to quantify these effects and predict the most likely sites for chemical reactions. acs.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. scirp.orgnih.gov For aromatic compounds, this gap can be correlated with their bioactivity and polarizability. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would be expected to show negative potential concentrated around the electron-rich nitrogen and sulfur atoms, marking them as primary sites for interactions with electrophiles. Positive potential would likely be found around the hydrogen atoms of the amino and thiol groups.

Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative) This table presents illustrative data based on typical values for similar aromatic compounds as calculated by DFT/B3LYP methods.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.7 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.8 | Indicates chemical reactivity and stability scirp.org |

| Hardness (η) | 2.4 | Measures resistance to change in electron distribution irjweb.com |

| Electronegativity (χ) | 4.1 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | 3.5 | Measures the propensity to accept electrons irjweb.com |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. acs.orgdiva-portal.org This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers associated with different potential pathways, chemists can predict the most favorable reaction mechanism. acs.org

For this compound, computational modeling could be applied to various reactions. For example, in studying its role in the synthesis of heterocyclic compounds, modeling could clarify the sequence of bond formation and breaking. ekb.eg In a hypothetical hydroamination reaction, modeling could differentiate between a stepwise mechanism involving intermediates and a concerted pathway. acs.org Such studies often reveal that the formation of an intermediate can be the rate-determining step in a reaction sequence. acs.org Computational analysis of electrophilic aromatic substitution reactions, a classic reaction type for such compounds, can also clarify the nature of the active electrophile and the structure of the transition state. masterorganicchemistry.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. acs.org These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule in various environments, such as in a solvent or interacting with a biological target. uq.edu.aursc.org

For a semi-rigid molecule like this compound, MD simulations would be useful for studying the conformational dynamics of its functional groups. This includes the rotation around the C-S and C-N bonds and potential intramolecular hydrogen bonding between the amino and thiol groups. The simulations can provide insight into the most stable conformations and the energy barriers between them. While large-scale conformational changes are not expected for the benzene (B151609) ring itself, the orientation of the substituents can significantly impact the molecule's reactivity and intermolecular interactions. unibo.it

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data for structural validation. gaussian.com DFT methods are widely used to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). mdpi.com

Theoretical calculations on molecules similar to this compound have shown excellent agreement between computed and experimental spectra. nih.govacs.org For this compound, DFT calculations could predict the characteristic vibrational frequencies for the N-H, S-H, C-H, and C=C stretching modes. The calculated 1H and 13C NMR chemical shifts would help in the assignment of experimental spectra. mdpi.com Any discrepancies between calculated and experimental values can often be explained by factors such as solvent effects or intermolecular interactions in the solid state, which can also be modeled computationally. ucl.ac.uk This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical characterization. nih.gov

Table 2: Comparison of Typical Experimental and Illustrative Calculated Vibrational Frequencies (cm-1) This table presents illustrative calculated data based on DFT/B3LYP methods and typical experimental ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Typical Experimental Range (cm-1) | Illustrative Calculated Value (cm-1) |

| N-H Stretch | Amino (-NH2) | 3300 - 3500 | 3455 |

| S-H Stretch | Thiol (-SH) | 2550 - 2600 | 2570 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | 3060 |

| C-N Stretch | Aryl-Amine | 1250 - 1360 | 1300 |

| C-S Stretch | Aryl-Thiol | 600 - 800 | 710 |

Applications in Medicinal Chemistry and Biological Research: Mechanistic and Structure Activity Focus

Role as a Precursor for Biologically Active Heterocyclic Compounds

The fusion of a benzene (B151609) ring with a thiazole (B1198619) ring to form the benzothiazole (B30560) system gives rise to a privileged scaffold in medicinal chemistry, known to interact with various biological targets. ekb.egresearchgate.net By using 2-Amino-3-methylbenzenethiol, chemists can introduce a methyl group at a specific position on the resulting benzothiazole, which can significantly influence the compound's pharmacological profile.

Derivatives of this compound are explored for their anti-inflammatory properties. The benzothiazole nucleus is a known pharmacophore with anti-inflammatory activity. researchgate.net While broad studies on pyrazole (B372694) and isoxazole (B147169) derivatives show potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, the specific derivatives from this compound are part of this ongoing research landscape. troindia.indovepress.com For instance, studies on hybrid pyrazole analogues have identified compounds with potent anti-inflammatory activity comparable to standard drugs like ibuprofen, acting via inhibition of COX-1/2 and TNF-α. dovepress.com The development of such agents often involves creating hybrid molecules where the benzothiazole scaffold, derivable from this compound, is a key component.

Benzothiazole derivatives synthesized from precursors like this compound exhibit notable antimicrobial activity. ekb.eg The mechanism often involves the inhibition of crucial bacterial enzymes. One key target is the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is essential for folate synthesis in bacteria. mdpi.com Sulfonamide-containing benzothiazole derivatives act as competitive inhibitors of the natural substrate, 4-aminobenzoic acid (PABA), thereby halting bacterial growth. mdpi.com

Research has shown that new benzothiazole derivatives can display significant antibacterial activity against a range of bacterial species. mdpi.com For example, certain newly synthesized benzothiazole-pyridone hybrids have been evaluated for their ability to inhibit the DHPS enzyme, with some compounds showing inhibitory concentrations (IC₅₀) comparable to the standard drug sulfadiazine. mdpi.com

Table 1: DHPS Enzyme Inhibition by Benzothiazole Derivatives

| Compound | Description | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 16b | Pyrazolone ring with 4-chlorophenyl group | 7.85 | mdpi.com |

| 12a | 3-Pyridone ring with 4-chlorophenyl group | 28.31 | mdpi.com |

| Sulfadiazine | Standard Drug | 7.13 | mdpi.com |

This table is interactive. Click on headers to sort.

Perhaps the most well-documented application of this compound is as a precursor to potent and selective anticancer agents. The compound 2-(4-Amino-3-methylphenyl)benzothiazole , also known as DF 203 , is a lead compound that has demonstrated remarkable antitumor activity against a range of human cancer cell lines, including breast, ovarian, lung, renal, and colon carcinomas. researchgate.netnih.govproteobiojournal.com

The mechanism of action for DF 203 and related compounds is unique and involves metabolic activation. These compounds act as prodrugs that can bind to the aryl hydrocarbon receptor (AhR). proteobiojournal.com This binding leads to the induction of the cytochrome P450 1A1 (CYP1A1) enzyme. CYP1A1 then metabolizes the benzothiazole derivative into reactive electrophilic species that can form DNA adducts, leading to DNA damage and subsequent apoptosis (programmed cell death) in sensitive cancer cells. rsc.org This selective activation within tumor cells that express high levels of CYP1A1 contributes to the compound's potent and selective anticancer effect. proteobiojournal.comfrontiersin.org Further studies on related benzothiazolecarbohydrazide–sulfonate conjugates have shown they can induce cell death through mechanisms including reactive oxygen species (ROS)-induced DNA damage and inhibition of tubulin polymerization. rsc.org

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line | Activity/Mechanism | Reference |

|---|---|---|---|

| DF 203 | Breast, Ovarian, Lung, etc. | Potent and selective antitumor agent; AhR-mediated CYP1A1 activation. | researchgate.netnih.gov |

| Compound 6i | MCF-7 (Breast Cancer) | Induced an 8.3-fold increase in DNA fragmentation and cell cycle arrest in the G2 phase. | rsc.org |

| BM3 | (Not specified) | Exhibited extreme topoisomerase II inhibitory activity, more potent than etoposide. | bilkent.edu.tr |

This table is interactive. Click on headers to sort.

While direct research on the neuroprotective applications of this compound derivatives is still an emerging field, related structures offer promising insights. For example, studies on other functionalized benzenethiol (B1682325) derivatives have shown potential benefits in models of neurodegenerative conditions by modulating cholinergic transmission and protecting neurons from oxidative stress. One study demonstrated that a related compound reduced neuronal cell death by approximately 30% in a model of oxidative stress-induced neurotoxicity. Although this was not a direct derivative of this compound, it highlights the potential of the aminothiophenol scaffold in neuroprotection. Furthermore, research into other heterocyclic systems like phenoxyindoles and tropolones has identified compounds that protect against Aβ-induced toxicity and oxidative stress, key factors in Alzheimer's disease. mdpi.comresearchgate.net These findings suggest that developing novel benzothiazoles from this compound for neuroprotective purposes is a viable and promising area for future investigation.

Derivatives of this compound are precursors to a variety of potent enzyme inhibitors, a cornerstone of modern drug discovery. researchgate.net The benzothiazole scaffold is particularly effective in this regard. researchgate.net

Topoisomerase II Inhibition: Certain 3-aminobenzothiazolium salts, which can be synthesized from benzothiazole precursors, are extremely potent inhibitors of DNA topoisomerase II, a major target in anticancer therapy. bilkent.edu.tr Molecular docking studies reveal that these cationic compounds interact differently with the enzyme's active site compared to their neutral benzothiazole counterparts, explaining their enhanced activity. bilkent.edu.tr For instance, the compound BM3 was found to be significantly more active than the clinical anticancer drug etoposide. bilkent.edu.tr

Monoamine Oxidase B (MAO-B) Inhibition: Benzothiazole-benzylamine hybrids have been identified as selective and potent inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's. tandfonline.com Docking studies help elucidate the non-competitive nature of this inhibition and the key interactions within the enzyme's catalytic site. tandfonline.com

DHPS Enzyme Inhibition: As mentioned in the antimicrobial section, benzothiazole derivatives effectively inhibit the bacterial DHPS enzyme, showcasing their utility in developing new antibacterial agents. mdpi.com

Investigation of Neuroprotective Applications (Molecular Mechanisms)

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, particularly the anticancer 2-(4-aminophenyl)benzothiazoles, SAR has yielded critical insights. nih.gov

The position of substituents on the aminophenyl ring is paramount. The initial lead compound, 2-(4-aminophenyl)benzothiazole, showed good activity. However, the introduction of a small lipophilic substituent at the 3'-position (adjacent to the amino group) dramatically increased potency and broadened the spectrum of activity. researchgate.netnih.gov

Key SAR findings for 2-(4-aminophenyl)benzothiazole derivatives include:

3'-Position Substitution: A methyl (as in DF 203), bromo, iodo, or chloro group at the 3'-position leads to exceptionally potent compounds. researchgate.net

Role of the Amino Group: The 4'-amino group is essential for the biological activity, as its modification or relocation often diminishes potency.

Heterocyclic Ring: The benzothiazole ring itself is a critical part of the pharmacophore. Replacing it with a benzoxazole, for instance, can reduce activity, highlighting the importance of the sulfur atom for the desired biological effect. researchgate.net

These SAR studies underscore how the foundational structure of this compound provides a specific and advantageous starting point for creating highly potent and selective therapeutic agents. The methyl group of the precursor becomes the crucial 3'-methyl group in the final active compound, DF 203. researchgate.net

Molecular Mechanism of Action in Biological Systems

The precise molecular mechanisms of this compound are not extensively documented in dedicated studies. However, by examining research on structurally analogous aminothiophenols, credible hypotheses regarding its biological interactions can be formulated. The molecule's activity is largely dictated by its three key structural features: the aromatic benzene ring, the nucleophilic thiol (-SH) group, and the basic amino (-NH2) group.

The functional groups of this compound enable a variety of interactions with biological macromolecules.

Protein Interactions: The primary mode of interaction is likely through its thiol and amino groups. The thiol group is chemically reactive and can form covalent disulfide bonds with cysteine residues within proteins. This covalent modification can irreversibly alter the protein's three-dimensional structure, leading to either activation or, more commonly, inhibition of its function. The amino group can act as a hydrogen bond donor, forming non-covalent interactions with amino acid residues on protein surfaces, which helps to properly orient the molecule for a more stable binding within active or allosteric sites.

Enzyme Inhibition: Derivatives of aminothiols have been investigated as inhibitors of various metabolic enzymes. For instance, thymol-based 2-amino thiol compounds have been shown to inhibit metabolic enzymes like carbonic anhydrases (hCA I and hCA II) and cholinesterases (AChE and BChE). researchgate.net This suggests that this compound could also be a candidate for enzyme inhibition studies, targeting enzymes with reactive cysteine residues or accommodating binding pockets.

Nucleic Acid Interactions: While direct evidence is lacking for this compound, the planar aromatic ring suggests a potential for π-stacking interactions with the nucleobases of DNA and RNA. Computational studies on the interaction between aromatic amino acids (like phenylalanine and tryptophan) and nucleobases (like adenine) have shown that such stacking forces are significant in the binding of proteins to DNA. acs.org Alkylation of nucleobases, a form of DNA damage, can significantly enhance these stacking energies. acs.org It is plausible that the benzene ring of this compound could intercalate between base pairs or fit into the grooves of DNA, although this interaction would be weaker than that of larger, polycyclic aromatic systems.

Based on studies of related compounds, this compound is likely to exert significant effects on cellular homeostasis, particularly through the modulation of oxidative stress.